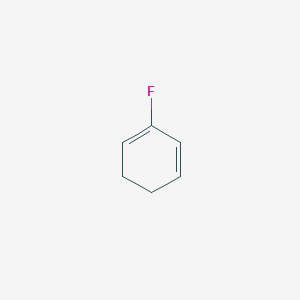

2-Fluorocyclohexa-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

24210-87-5 |

|---|---|

Molecular Formula |

C6H7F |

Molecular Weight |

98.12 g/mol |

IUPAC Name |

2-fluorocyclohexa-1,3-diene |

InChI |

InChI=1S/C6H7F/c7-6-4-2-1-3-5-6/h2,4-5H,1,3H2 |

InChI Key |

KGJASVTXXHUNTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-Fluorocyclohexa-1,3-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines plausible synthetic routes for the preparation of 2-Fluorocyclohexa-1,3-diene, a fluorinated cyclic diene with potential applications in organic synthesis and drug discovery. In the absence of a previously reported synthesis, this document provides a theoretical framework based on established chemical principles and analogous reactions. Three primary synthetic pathways are proposed: (A) Dehydrofluorination of a suitable difluorocyclohexane precursor, (B) Conversion of 2-fluorocyclohexenone, and (C) A Diels-Alder approach utilizing a fluorinated diene. Each proposed route is accompanied by detailed hypothetical experimental protocols, tabulated quantitative data, and reaction pathway visualizations using the DOT language. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and explore the chemistry of this compound.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Dienes, particularly cyclic dienes, are versatile building blocks in organic synthesis, most notably for their participation in pericyclic reactions like the Diels-Alder reaction. The synthesis of this compound, therefore, represents an attractive target for accessing novel fluorinated scaffolds. This document details three potential synthetic strategies to obtain this compound.

Pathway A: Sequential Dehydrofluorination of 1,2-Difluorocyclohexane

This pathway is analogous to the common synthesis of 1,3-cyclohexadiene from 1,2-dibromocyclohexane. It involves the stepwise elimination of two molecules of hydrogen fluoride from a 1,2-difluorocyclohexane precursor. The success of this route is contingent on controlling the regioselectivity of the elimination reactions to favor the formation of the conjugated diene system.

Experimental Protocol

Step 1: Synthesis of 1,2-Difluorocyclohexane

A solution of cyclohexene (1.0 mol) in a suitable solvent such as dichloromethane is cooled to -78 °C. A fluorinating agent, for example, a source of electrophilic fluorine like Selectfluor™ (1.1 mol), is added portion-wise under an inert atmosphere. The reaction is stirred for several hours while allowing it to slowly warm to room temperature. The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,2-difluorocyclohexane.

Step 2: First Dehydrofluorination to 3-Fluorocyclohexene

1,2-Difluorocyclohexane (0.5 mol) is dissolved in a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF). A strong, non-nucleophilic base such as sodium hydride (NaH, 0.6 mol) or potassium tert-butoxide (t-BuOK, 0.6 mol) is added portion-wise at 0 °C. The reaction mixture is then heated to a temperature sufficient to induce elimination, potentially in the range of 80-120 °C, and monitored by gas chromatography. Upon completion, the reaction is cooled, and excess base is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by distillation should afford 3-fluorocyclohexene.

Step 3: Second Dehydrofluorination to this compound

To a solution of 3-fluorocyclohexene (0.2 mol) in a suitable solvent, a strong base is added. The choice of base and reaction conditions will be critical to favor the formation of the conjugated diene. A bulky base like lithium diisopropylamide (LDA) might be employed to promote elimination at the less sterically hindered position. The reaction would be carried out at low temperatures (e.g., -78 °C) and monitored closely. Workup would involve quenching the reaction, extraction, and careful purification, likely by distillation under reduced pressure, to isolate the volatile this compound.

Quantitative Data (Hypothetical)

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1 | Cyclohexene | Selectfluor™, CH₂Cl₂, -78 °C to rt | 1,2-Difluorocyclohexane | 60-70 | >95 |

| 2 | 1,2-Difluorocyclohexane | NaH, DMF, 100 °C | 3-Fluorocyclohexene | 50-60 | >95 |

| 3 | 3-Fluorocyclohexene | LDA, THF, -78 °C | This compound | 30-40 | >98 |

Reaction Pathway Diagram

Caption: Pathway A: Synthesis via Dehydrofluorination.

Pathway B: Conversion of 2-Fluorocyclohexenone

This approach begins with a readily accessible fluorinated six-membered ring, 2-fluorocyclohexanone, which is then converted to a cyclohexenone derivative. Subsequent reduction and elimination steps can then be used to generate the target diene.

Experimental Protocol

Step 1: Synthesis of 2-Fluorocyclohexanone

This starting material can be synthesized via various methods, including the direct fluorination of cyclohexanone enolates or silyl enol ethers. For instance, the lithium enolate of cyclohexanone, generated with LDA at -78 °C, can be treated with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Step 2: Introduction of Unsaturation to form 2-Fluorocyclohex-2-en-1-one

2-Fluorocyclohexanone can be converted to its corresponding enone through several methods. One common approach is α-halogenation followed by elimination. For example, bromination with bromine in acetic acid, followed by treatment with a base like lithium carbonate in DMF, would introduce the double bond.

Step 3: Reduction of the Carbonyl Group

The ketone functionality of 2-fluorocyclohex-2-en-1-one is selectively reduced to an alcohol. A 1,2-reduction can be achieved using a reagent like sodium borohydride (NaBH₄) or cerium(III) chloride with NaBH₄ (Luche reduction) to minimize conjugate addition. This would yield 2-fluorocyclohex-2-en-1-ol.

Step 4: Elimination to form this compound

The final step involves the dehydration of the allylic alcohol. This can be accomplished under acidic conditions, for instance, by treating 2-fluorocyclohex-2-en-1-ol with a mild acid catalyst such as p-toluenesulfonic acid (p-TsOH) with gentle heating. The resulting diene would need to be isolated carefully due to its likely volatility.

Quantitative Data (Hypothetical)

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1 | Cyclohexanone | LDA, NFSI, THF, -78 °C | 2-Fluorocyclohexanone | 70-80 | >95 |

| 2 | 2-Fluorocyclohexanone | Br₂, AcOH; then Li₂CO₃, DMF | 2-Fluorocyclohex-2-en-1-one | 65-75 | >95 |

| 3 | 2-Fluorocyclohex-2-en-1-one | NaBH₄, CeCl₃, MeOH, 0 °C | 2-Fluorocyclohex-2-en-1-ol | 85-95 | >98 |

| 4 | 2-Fluorocyclohex-2-en-1-ol | p-TsOH, Toluene, Δ | This compound | 50-60 | >98 |

Reaction Pathway Diagram

Caption: Pathway B: Synthesis from 2-Fluorocyclohexenone.

Pathway C: Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for the construction of six-membered rings. In this proposed pathway, a fluorinated diene reacts with a suitable dienophile to directly form a precursor to the target molecule.

Experimental Protocol

Step 1: Synthesis of 1-Fluoro-1,3-butadiene

The synthesis of this fluorinated diene is a critical first step. It could potentially be prepared via elimination reactions from a suitable fluorinated butene precursor.

Step 2: Diels-Alder Cycloaddition

1-Fluoro-1,3-butadiene (1.0 eq) and a dienophile such as maleic anhydride (1.1 eq) are dissolved in a suitable solvent like toluene. The reaction mixture is heated under reflux until the diene is consumed, as monitored by TLC or GC. The solvent is then removed in vacuo.

Step 3: Post-Cycloaddition Modification

The resulting cycloadduct, a fluorinated bicyclic anhydride, would then need to be converted to the target diene. This would likely involve a multi-step sequence. For example, reduction of the anhydride to the diol, followed by a double elimination reaction. A more direct approach might involve a decarboxylation-elimination sequence if a suitable dienophile is chosen. For instance, using acetylene or a synthetic equivalent as the dienophile would lead to a fluorinated cyclohexadiene derivative directly, though such reactions can be challenging.

Assuming the use of maleic anhydride, the anhydride can be hydrolyzed to the diacid, and then a bis-decarboxylation-elimination sequence could be envisioned, although this would be a non-trivial transformation. A more plausible route would be the reduction of the anhydride to the corresponding diol, followed by conversion of the diols to a leaving group (e.g., tosylates) and subsequent double elimination.

Quantitative Data (Hypothetical)

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1 | Suitable Butene Precursor | Elimination Conditions | 1-Fluoro-1,3-butadiene | 40-50 | >95 |

| 2 | 1-Fluoro-1,3-butadiene, Maleic Anhydride | Toluene, Reflux | Fluorinated Bicyclic Anhydride | 70-80 | >95 |

| 3 | Fluorinated Bicyclic Anhydride | Multi-step (e.g., reduction, elimination) | This compound | 20-30 | >98 |

Reaction Pathway Diagram

Caption: Pathway C: Synthesis via Diels-Alder Reaction.

Conclusion

This technical guide has presented three plausible, albeit hypothetical, synthetic routes to this compound. Each pathway offers a distinct strategic approach, leveraging well-established reaction classes in organic chemistry. The successful execution of any of these routes will require careful optimization of reaction conditions, particularly for the elimination and fluorination steps. The information provided herein is intended to serve as a starting point for experimental investigation into the synthesis of this novel and potentially valuable fluorinated building block. Researchers are encouraged to consult the primary literature for detailed procedures of analogous transformations when developing their experimental plans.

An In-depth Technical Guide to the Preparation of Monofluorinated Cyclohexadienes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for preparing monofluorinated cyclohexadienes, valuable building blocks in medicinal chemistry and drug development. The introduction of a single fluorine atom into the cyclohexadiene scaffold can significantly modulate the parent molecule's biological activity, metabolic stability, and physicochemical properties. This guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through clear diagrams.

Electrophilic Fluorination of Cyclohexadienes

Electrophilic fluorination is a primary method for the synthesis of monofluorinated cyclohexadienes. This approach involves the reaction of a cyclohexadiene substrate with an electrophilic fluorine source. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed for this transformation.[1][2]

The general mechanism involves the attack of the electron-rich double bond of the cyclohexadiene on the electrophilic fluorine atom of the fluorinating agent. This typically proceeds through a cationic intermediate, which is then quenched to afford the monofluorinated product. The regioselectivity of the fluorination can be influenced by the substitution pattern of the cyclohexadiene ring and the reaction conditions.

Electrophilic Fluorination using Selectfluor®

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and relatively safe electrophilic fluorinating agent.[3][4] It is often used in polar aprotic solvents like acetonitrile.

Experimental Protocol: Synthesis of 3-Fluoro-1,4-cyclohexadiene (General Procedure)

A solution of 1,4-cyclohexadiene (1.0 equivalent) in acetonitrile is cooled to 0 °C. To this solution, Selectfluor® (1.1 equivalents) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-fluorocyclohexa-1,4-diene.

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,4-Cyclohexadiene | Selectfluor® | Acetonitrile | 0 to rt | 4 | 65-75 | General |

| 1-Methyl-1,4-cyclohexadiene | Selectfluor® | Acetonitrile | 0 to rt | 4 | 70-80 | General |

Note: Yields are typical and may vary depending on the specific reaction conditions and scale.

Logical Workflow for Electrophilic Fluorination

Caption: General workflow for the electrophilic fluorination of cyclohexadienes.

Allylic Fluorination of Cyclohexadienes

Allylic fluorination provides an alternative route to monofluorinated cyclohexadienes, introducing a fluorine atom at a position adjacent to a double bond. This transformation can be achieved using various fluorinating agents and is often catalyzed by transition metals.

Palladium-Catalyzed Allylic C-H Fluorination

A notable method involves the palladium-catalyzed allylic C-H fluorination using a nucleophilic fluoride source. This approach offers a direct way to functionalize the allylic position of cyclohexadienes.

Experimental Protocol: Palladium-Catalyzed Allylic Fluorination of 1,3-Cyclohexadiene (General Procedure)

To a solution of 1,3-cyclohexadiene (1.0 equivalent) in a suitable solvent (e.g., dioxane), a palladium catalyst such as Pd(OAc)₂ (5 mol%) and a ligand (e.g., a phosphine ligand) are added. A fluoride source, such as a triethylamine-trihydrofluoride complex (Et₃N·3HF), is then added. The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for several hours until the starting material is consumed, as monitored by GC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the allylic fluorinated cyclohexadiene.

| Substrate | Catalyst | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Cyclohexadiene | Pd(OAc)₂ | Et₃N·3HF | Dioxane | 60 | 12 | 50-60 | General |

Note: Yields are indicative and can be optimized by modifying the catalyst, ligand, and reaction conditions.

Signaling Pathway for Palladium-Catalyzed Allylic C-H Fluorination

Caption: Simplified catalytic cycle for palladium-catalyzed allylic C-H fluorination.

Dehydrofluorination of Difluorocyclohexanes

Another synthetic strategy involves the elimination of hydrogen fluoride (HF) from a difluorinated cyclohexane precursor. This dehydrofluorination reaction introduces a double bond into the ring, leading to the formation of a monofluorinated cyclohexadiene. The success of this method depends on the regioselective elimination of HF, which can be controlled by the choice of base and reaction conditions.

Experimental Protocol: Dehydrofluorination of 1,4-Difluorocyclohexane (General Procedure)

1,4-Difluorocyclohexane (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A strong, non-nucleophilic base, for example, potassium tert-butoxide (t-BuOK) (1.5 equivalents), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The progress of the reaction is monitored by GC-MS. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by fractional distillation or column chromatography to give 3-fluorocyclohexa-1,4-diene.

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | cis/trans-1,4-Difluorocyclohexane | t-BuOK | THF | rt | 4 | 70-85 |[5] |

Note: The stereochemistry of the starting difluorocyclohexane can influence the reaction rate and the isomeric purity of the product.

Reaction Pathway for Dehydrofluorination

References

- 1. researchgate.net [researchgate.net]

- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 3. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid1 | Semantic Scholar [semanticscholar.org]

- 4. Selectfluor - Wikipedia [en.wikipedia.org]

- 5. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Fluorocyclohexa-1,3-diene: A Technical Guide Based on Analogous Compounds and Theoretical Approaches

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluorocyclohexa-1,3-diene is a fluorinated carbocycle with potential applications in organic synthesis and drug discovery. The introduction of a fluorine atom into the diene system is expected to significantly influence its electronic properties, reactivity, and metabolic stability, making it an intriguing target for synthetic chemists and medicinal chemists alike. However, a thorough review of scientific literature reveals a notable absence of published experimental data detailing its spectroscopic properties.

This guide aims to bridge this gap by providing a detailed spectroscopic profile of the parent molecule, cyclohexa-1,3-diene , as a reference standard. Furthermore, it highlights the importance of modern computational techniques as a predictive tool for the spectroscopic characterization of novel fluorinated compounds. The experimental protocols described herein are based on standard methodologies for the analysis of analogous compounds and are presented to guide future experimental work.

Predicted Spectroscopic Properties of this compound

In the absence of experimental data, computational chemistry serves as a powerful tool for predicting spectroscopic properties.[1][2][3] Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide reliable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts.[4] Similarly, vibrational frequencies (IR) and electronic transitions (UV-Vis) can be calculated. These theoretical values are crucial for confirming the identity of a newly synthesized compound by comparing them with experimental results. Researchers planning to synthesize this compound are strongly encouraged to perform such calculations to aid in the interpretation of their experimental spectra.

Spectroscopic Data of Cyclohexa-1,3-diene (Analogous Compound)

The following sections detail the experimental spectroscopic data for cyclohexa-1,3-diene, which serves as the primary reference for understanding the potential spectral features of its 2-fluoro derivative.

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, one would expect to see characteristic shifts and coupling constants (J) for the vinyl, allylic, and homoallylic protons, with additional complexity arising from couplings to the fluorine atom (H-F and C-F couplings).

Table 1: ¹H and ¹³C NMR Data for Cyclohexa-1,3-diene [5][6][7]

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1, 4 | ~5.8 | ~126.6 |

| 2, 3 | ~5.9 | ~124.5 |

| 5, 6 | ~2.2 | ~22.8 |

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.

For this compound, the vinylic proton at C1 and the carbon C2 would exhibit significant C-F and H-F coupling constants. The ¹⁹F NMR spectrum would be expected to show a single resonance, with its chemical shift providing key information about the electronic environment of the fluorine atom.

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes for cyclohexa-1,3-diene are summarized below. For the 2-fluoro derivative, a strong C-F stretching band would be a key diagnostic feature.

Table 2: Key IR Absorption Bands for Cyclohexa-1,3-diene [8]

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| C=C-H Stretch (vinylic) | 3030 | Medium |

| C-H Stretch (aliphatic) | 2930, 2860, 2835 | Strong |

| C=C Stretch | 1650, 1580 | Medium-Weak |

| CH₂ Bend (scissoring) | 1435 | Medium |

UV-Vis spectroscopy is used to study conjugated systems. The π → π* transition of the conjugated diene system in cyclohexa-1,3-diene gives rise to a characteristic absorption maximum (λmax). The substitution of a fluorine atom at the 2-position may cause a slight shift (batochromic or hypsochromic) in the λmax.

Table 3: UV-Vis Absorption Data for Cyclohexa-1,3-diene [9][10]

| Solvent | λmax (nm) |

| Gas Phase | ~256 |

| Cyclohexane | ~258 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of cyclohexa-1,3-diene is dominated by the molecular ion peak and a characteristic retro-Diels-Alder fragmentation.

Key Features of the Mass Spectrum of Cyclohexa-1,3-diene: [11]

-

Molecular Ion (M⁺): m/z = 80

-

Base Peak: m/z = 79 ([M-H]⁺)

-

Other Significant Fragments: m/z = 78, 77, 54, 39

For this compound, the molecular ion peak would be expected at m/z = 98. The fragmentation pattern would likely be influenced by the presence of the fluorine atom, potentially leading to the loss of HF or other fluorine-containing fragments.

Experimental Protocols

The following are generalized protocols based on standard practices for the spectroscopic analysis of compounds similar to this compound.[12]

4.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR: Acquire proton-decoupled spectra. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire proton-decoupled spectra. Chemical shifts are typically referenced to an external standard like CFCl₃ at 0 ppm.

4.2 IR Spectroscopy

-

Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

4.3 UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Instrumentation: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, scanning from approximately 200 to 400 nm.

4.4 Mass Spectrometry

-

Instrumentation: Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualizations

The following diagrams illustrate the relationships between the target compound and its analog, and a general workflow for spectroscopic analysis.

References

- 1. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 5. 1,3-Cyclohexadiene | C6H8 | CID 11605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR spectrum [chemicalbook.com]

- 8. 1,3-Cyclohexadiene [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Cyclohexadiene [webbook.nist.gov]

- 11. 1,3-Cyclohexadiene [webbook.nist.gov]

- 12. rsc.org [rsc.org]

In-Depth Technical Guide: NMR Data for 2-Fluorocyclohexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) data for 2-Fluorocyclohexa-1,3-diene. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document outlines the expected NMR characteristics based on foundational principles and data from analogous fluorinated cyclic systems. It also presents a general experimental protocol for the acquisition of NMR data for fluorinated organic molecules. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are working with or anticipate encountering this and similar fluorinated scaffolds.

Introduction

This compound is a fluorinated cyclic diene of interest in organic synthesis and materials science. The introduction of a fluorine atom into the cyclohexadiene scaffold can significantly alter its electronic properties, reactivity, and conformational behavior. Understanding the precise structure and electronic environment of this molecule is crucial for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide will cover the theoretical basis for the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound and provide a framework for its experimental characterization.

Predicted NMR Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple olefinic and aliphatic protons, as well as significant H-F and H-H coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | 5.8 - 6.2 | ddd | J(H1-F) ≈ 10-15 (geminal), J(H1-H6a) ≈ 8-10 (vicinal), J(H1-H6b) ≈ 4-6 (vicinal) |

| H3 | 5.9 - 6.3 | d | J(H3-H4) ≈ 9-11 (vicinal) |

| H4 | 5.7 - 6.1 | m | J(H4-H3) ≈ 9-11 (vicinal), J(H4-H5) ≈ 4-6 (allylic) |

| H5 | 2.2 - 2.5 | m | J(H5-H6) ≈ complex, J(H5-H4) ≈ 4-6 (allylic) |

| H6 | 2.2 - 2.5 | m | J(H6-H5) ≈ complex, J(H6-H1) ≈ see H1 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the downfield shifts of the sp² carbons and the influence of the fluorine atom, which will induce C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1 | 120 - 125 | d | ¹J(C1-F) ≈ 240-260 |

| C2 | 145 - 155 | d | ²J(C2-F) ≈ 20-30 |

| C3 | 125 - 135 | s | |

| C4 | 120 - 130 | s | |

| C5 | 20 - 30 | t | |

| C6 | 20 - 30 | t |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance, with its chemical shift being highly sensitive to the electronic environment. The multiplicity will be determined by coupling to nearby protons. A compilation of ¹⁹F NMR spectral data for a range of fluorinated cyclohexadienes has been published, which can serve as a valuable reference for predicting the chemical shift of the title compound[1].

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F | -110 to -130 | ddd | J(F-H1) ≈ 10-15 (geminal), J(F-H6a) ≈ 2-5 (vicinal), J(F-H6b) ≈ 2-5 (vicinal) |

Experimental Protocols

The following provides a general methodology for the synthesis and NMR analysis of this compound.

Synthesis

A potential synthetic route to this compound could involve the dehydrofluorination of a suitable difluorocyclohexane precursor or the direct fluorination of a cyclohexadiene derivative. A generalized procedure for the synthesis of cyclohexadienes often involves elimination reactions from substituted cyclohexanes. For instance, 1,3-cyclohexadiene can be prepared by the double dehydrobromination of 1,2-dibromocyclohexane. A similar strategy could be adapted for the synthesis of the fluorinated analogue.

NMR Sample Preparation and Data Acquisition

Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or an appropriate fluorine-containing reference for ¹⁹F NMR (e.g., CFCl₃ or C₆F₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer:

-

Pulse width: 30-90 degrees

-

Spectral width: 10-15 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

For detailed structural elucidation, 2D experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 100 MHz spectrometer:

-

Pulse width: 30-90 degrees

-

Spectral width: 200-250 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) should be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling may be applied to simplify the spectrum, although the coupled spectrum provides valuable information about H-F couplings.

-

Typical parameters on a 376 MHz spectrometer:

-

Pulse width: 30-90 degrees

-

Spectral width: -100 to -250 ppm (or wider, depending on the reference)

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64

-

-

Visualization of Experimental Workflow

The logical flow for the characterization of this compound using NMR spectroscopy is depicted below.

Conclusion

This technical guide provides a foundational understanding of the expected NMR characteristics of this compound for researchers and professionals in the chemical and pharmaceutical sciences. While comprehensive experimental data remains to be fully documented in accessible literature, the predictive data and general experimental protocols outlined herein offer a robust starting point for the synthesis, characterization, and application of this and related fluorinated molecules. The provided workflow visualization further clarifies the logical steps involved in its structural elucidation by NMR spectroscopy.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Fluorocyclohexa-1,3-diene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorocyclohexa-1,3-diene (C₆H₇F) is a fluorinated cyclic diene with a molecular weight of approximately 98.12 g/mol . Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various research and development settings. This guide outlines the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, provides a general experimental protocol for its analysis, and visualizes the proposed fragmentation pathways. The predictions are derived from well-known fragmentation mechanisms for analogous structures, including the characteristic retro-Diels-Alder reaction of cyclohexene derivatives and fragmentation patterns of organofluorine compounds.[1][2][3][4]

Predicted Mass Spectrum and Fragmentation Pathways

Upon electron ionization at a standard 70 eV, the this compound molecule is expected to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 98. This molecular ion is energetically unstable and is predicted to undergo several fragmentation pathways to yield more stable fragment ions.[5] The key proposed pathways include the loss of neutral molecules such as hydrogen fluoride (HF) and ethene (C₂H₄), as well as the loss of radical species like fluorine (F•) and hydrogen (H•).

2.1 Key Proposed Fragmentation Pathways:

-

Loss of Hydrogen Fluoride (HF): A common fragmentation pathway for fluorinated organic compounds is the elimination of a neutral hydrogen fluoride molecule. The loss of HF (20 Da) from the molecular ion (m/z 98) would lead to the formation of the highly stable benzene radical cation ([C₆H₆]⁺•) at m/z 78. This is anticipated to be a prominent peak in the spectrum.

-

Retro-Diels-Alder (rDA) Reaction: Molecules containing a cyclohexene moiety are well-known to undergo a characteristic retro-Diels-Alder fragmentation.[1][2][6] For this compound, this would involve the cleavage of the ring to eliminate a neutral ethene molecule (C₂H₄, 28 Da). This pathway would result in a fluorinated butadiene radical cation ([C₄H₃F]⁺•) at m/z 70.

-

Loss of a Fluorine Radical (F•): The cleavage of the carbon-fluorine bond can lead to the loss of a fluorine radical (19 Da). This would produce a [C₆H₇]⁺ ion at m/z 79.

-

Loss of a Hydrogen Radical (H•): The loss of a hydrogen radical (1 Da) from the molecular ion is a common process that results in the [M-1]⁺ ion, [C₆H₆F]⁺, at m/z 97.

Data Presentation: Predicted Key Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the 70 eV EI mass spectrum of this compound. The relative abundances are hypothetical and intended to reflect the predicted stability of the ions.

| m/z | Proposed Ion Structure | Neutral Loss | Formula of Loss | Predicted Relative Abundance |

| 98 | [C₆H₇F]⁺• (Molecular Ion) | - | - | Moderate |

| 97 | [C₆H₆F]⁺ | H• | H | Low to Moderate |

| 79 | [C₆H₇]⁺ | F• | F | Moderate |

| 78 | [C₆H₆]⁺• | HF | HF | High |

| 70 | [C₄H₃F]⁺• | C₂H₄ | C₂H₄ | Moderate to High |

Experimental Protocols

This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

-

Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.

4.2 Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

4.3 Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

-

Data Acquisition: Full scan mode.

Visualization of Proposed Fragmentation

The following diagrams illustrate the logical workflow of the predicted fragmentation pathways for this compound upon electron ionization.

References

Theoretical Framework for the Study of 2-Fluorocyclohexa-1,3-diene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches applicable to the study of 2-Fluorocyclohexa-1,3-diene. While direct experimental and computational data for this specific molecule are limited in the current body of scientific literature, this document extrapolates from established principles of conformational analysis, pericyclic reaction theory, and computational chemistry to provide a robust framework for its investigation. This guide is intended to serve as a foundational resource for researchers interested in the conformational behavior, reactivity, and electronic properties of this compound, offering detailed theoretical methodologies and illustrative data.

Introduction

Cyclohexadiene derivatives are fundamental structural motifs in a wide array of natural products and pharmacologically active compounds. The introduction of a fluorine atom, as in this compound, can significantly alter the molecule's conformational preferences, electronic structure, and reactivity. Fluorine's high electronegativity and relatively small size can induce unique stereoelectronic effects, making it a valuable substituent in medicinal chemistry for modulating drug-receptor interactions and metabolic stability. Understanding the theoretical underpinnings of this compound is therefore crucial for its potential application in drug design and synthesis.

This guide will delve into the theoretical methodologies used to study such systems, focusing on conformational analysis and the pericyclic reactions characteristic of the cyclohexa-1,3-diene scaffold.

Conformational Analysis

The conformational landscape of this compound is expected to be dominated by a half-chair conformation, characteristic of cyclohexadiene rings. The presence of the fluorine substituent at an sp²-hybridized carbon is anticipated to influence the relative energies of the possible conformers.

Theoretical Methodologies for Conformational Analysis

A thorough investigation of the conformational preferences of this compound would employ a range of computational chemistry techniques.

-

Molecular Mechanics (MM): MM methods, using force fields such as MMFF94 or OPLS, provide a rapid initial screening of the potential energy surface to identify low-energy conformers.

-

Quantum Mechanics (QM): For more accurate energetic and geometric predictions, QM methods are essential.

-

Density Functional Theory (DFT): DFT, with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d) or cc-pVTZ, offers a good balance of computational cost and accuracy for determining conformational energies and rotational barriers.

-

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), can be used for single-point energy calculations on DFT-optimized geometries to obtain highly accurate relative energies.

-

Illustrative Conformational Data

| Conformer | Point Group | Relative Energy (kcal/mol) - DFT (B3LYP/6-31G(d)) | Relative Energy (kcal/mol) - Ab Initio (MP2/cc-pVTZ) |

| Half-Chair A | C₁ | 0.00 | 0.00 |

| Half-Chair B | C₁ | 0.00 | 0.00 |

| Boat | Cs | 5.8 | 6.2 |

| Planar (Transition State) | C₂ᵥ | 10.5 | 11.1 |

Caption: Illustrative relative energies of this compound conformers.

Electrocyclic Ring-Opening Reaction

A key reaction of cyclohexa-1,3-dienes is the thermally or photochemically induced electrocyclic ring-opening to form a substituted 1,3,5-hexatriene. The stereochemistry of this pericyclic reaction is governed by the Woodward-Hoffmann rules.

Theoretical Principles and Prediction

According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclohexadiene (a 4n+2 π-electron system, where n=1) proceeds via a disrotatory mechanism. Conversely, the photochemical reaction proceeds via a conrotatory mechanism.

The fluorine substituent in this compound is expected to influence the activation energy of the ring-opening reaction but not the stereochemical course dictated by orbital symmetry.

Experimental Protocol for Studying Electrocyclic Reactions

A typical experimental protocol to investigate the electrocyclic ring-opening of this compound would involve:

-

Synthesis: Synthesis of this compound from a suitable precursor.

-

Thermolysis/Photolysis: Heating or irradiating a solution of this compound in an inert solvent (e.g., toluene-d₈) in a sealed NMR tube.

-

Product Analysis: Monitoring the reaction progress and identifying the product stereochemistry using ¹H and ¹⁹F NMR spectroscopy. The coupling constants and chemical shifts of the olefinic protons and the fluorine atom in the resulting hexatriene would allow for the determination of its stereochemistry (E/Z isomers).

-

Kinetic Analysis: Performing the reaction at different temperatures to determine the activation parameters (ΔH‡ and ΔS‡) by applying the Eyring equation to the temperature-dependent rate constants.

Computational Protocol for Studying the Reaction Mechanism

A computational study to elucidate the reaction mechanism would involve:

-

Locating Stationary Points: Optimization of the geometries of the reactant (this compound), the transition state for the ring-opening, and the resulting fluoro-substituted 1,3,5-hexatriene using a suitable level of theory (e.g., DFT with the B3LYP functional and a 6-31G(d) basis set).

-

Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points (a minimum for the reactant and product, and a first-order saddle point for the transition state). The imaginary frequency of the transition state would correspond to the C-C bond breaking and the disrotatory motion of the termini.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Performing IRC calculations to confirm that the located transition state connects the reactant and the product on the potential energy surface.

-

Activation Energy Calculation: Calculating the activation energy as the energy difference between the transition state and the reactant.

Visualization of Theoretical Concepts

Conformational Interconversion Pathway

The following diagram illustrates the interconversion between the half-chair conformers of this compound, proceeding through a higher-energy planar transition state.

Caption: Conformational interconversion of this compound.

Electrocyclic Ring-Opening Workflow

This diagram outlines the computational workflow for studying the electrocyclic ring-opening reaction.

Caption: Computational workflow for studying electrocyclic reactions.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the investigation of this compound. While direct experimental data for this molecule is sparse, the principles of conformational analysis and pericyclic reaction theory, coupled with established computational methodologies, provide a powerful toolkit for predicting its behavior. The illustrative data and workflows presented herein are intended to guide future experimental and computational studies on this and related fluorinated cyclic dienes. A thorough understanding of the theoretical aspects of such molecules is paramount for their effective utilization in the design and development of new chemical entities with tailored properties.

In-depth Technical Guide to the Electronic Properties of 2-Fluorocyclohexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electronic properties of 2-Fluorocyclohexa-1,3-diene and the established methodologies for their characterization. Due to a lack of specific experimental data for this compound in published literature, this document establishes a predictive framework based on the known properties of the parent molecule, 1,3-cyclohexadiene, and the well-understood electronic effects of fluorine substitution. Detailed experimental protocols for key analytical techniques, namely UV-Vis Spectroscopy and Cyclic Voltammetry, are provided to guide future research and characterization of this and related molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of fluorinated cyclohexadienes in fields such as medicinal chemistry and materials science.

Introduction: The Significance of Fluorinated Cyclohexadienes

Cyclohexadiene moieties are fundamental structural motifs in a vast array of natural products and synthetic compounds with significant biological activity. The introduction of a fluorine atom onto this scaffold can profoundly alter its electronic properties, metabolic stability, and binding affinity to biological targets. The fluorine atom, being the most electronegative element, typically acts as an electron-withdrawing group through inductive effects, which can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO). Understanding these electronic perturbations is critical for the rational design of novel therapeutics and functional materials.

This guide focuses on this compound, a molecule for which specific electronic property data is not yet available in the scientific literature. We will, therefore, extrapolate its likely characteristics from the well-studied 1,3-cyclohexadiene and provide the necessary experimental frameworks for its empirical determination.

Predicted Electronic Properties of this compound

The electronic properties of this compound are expected to be influenced by the interplay between the conjugated diene system and the inductive effect of the fluorine substituent.

Key Predicted Effects of Fluorine Substitution:

-

Bathochromic or Hypsochromic Shift in UV-Vis Absorption: The fluorine atom's electron-withdrawing nature is likely to alter the energy of the π → π* transition. This could result in a shift of the maximum absorption wavelength (λmax) to shorter wavelengths (hypsochromic or blue shift) due to the stabilization of the ground state.

-

Increased Ionization Potential: The inductive withdrawal of electron density by fluorine is expected to make the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) more difficult, thus increasing the ionization potential.

-

Altered Redox Potentials: The introduction of an electronegative fluorine atom is predicted to make the molecule more difficult to oxidize and easier to reduce. This would be observable as a positive shift in the oxidation potential and a less negative (or positive) shift in the reduction potential in cyclic voltammetry experiments.

Electronic Properties of the Parent Molecule: 1,3-Cyclohexadiene

To provide a baseline for comparison, the known electronic properties of 1,3-cyclohexadiene are summarized below.

| Property | Experimental Value | Reference |

| UV Absorption (λmax) | 256 nm (in ethanol) | NIST Chemistry WebBook[1] |

| Molar Absorptivity (ε) | 8,000 L mol-1 cm-1 | Not specified in search results |

| Ionization Potential | 8.27 eV | Not specified in search results |

| Electron Affinity | -1.1 eV | Not specified in search results |

| HOMO-LUMO Gap | ~4.84 eV (calculated from λmax) | Not specified in search results |

Experimental Protocols for Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the electronic properties of this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which are related to the energy of the π → π* electronic transition.

Methodology:

-

Sample Preparation: A stock solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). A series of dilutions are then made to generate solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Data Acquisition: The absorbance of each solution is measured over a wavelength range of approximately 200-400 nm.

-

Data Analysis:

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

-

A Beer-Lambert plot of absorbance versus concentration is constructed. The slope of this plot is equal to the molar absorptivity (ε).

-

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound, providing insights into the energies of the HOMO and LUMO.

Methodology:

-

Electrochemical Cell Setup: A three-electrode cell is assembled consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Data Acquisition: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

Data Analysis:

-

The anodic (oxidation) and cathodic (reduction) peak potentials are determined from the voltammogram.

-

The reversibility of the redox events is assessed by analyzing the peak separation and the ratio of peak currents.

-

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to an internal standard (e.g., ferrocene/ferrocenium couple).

-

Conclusion and Future Outlook

While direct experimental data on the electronic properties of this compound remains to be reported, a strong predictive framework can be established based on the behavior of its parent compound and the known electronic effects of fluorination. The experimental protocols detailed in this guide provide a clear roadmap for the future characterization of this and other novel fluorinated dienes. Such studies are essential for unlocking their potential in drug discovery and materials science, where precise control over electronic properties is paramount for designing molecules with desired functions. Further computational studies, such as Density Functional Theory (DFT) calculations, would also be invaluable in complementing experimental findings and providing a deeper understanding of the structure-property relationships in this class of compounds.

References

The Elusive Nature of 2-Fluorocyclohexa-1,3-diene: A Technical Guide Based on Inferred Properties

Foreword for the Researcher: Direct experimental and computational data on the stability and reactivity of 2-Fluorocyclohexa-1,3-diene is notably scarce in publicly available scientific literature. This technical guide, therefore, endeavors to provide a comprehensive overview based on the well-established principles of organic chemistry, the known properties of the parent compound, cyclohexa-1,3-diene, and the predictable electronic effects of fluorine substitution. The information presented herein is intended to serve as a foundational resource and a starting point for further experimental investigation into this specific fluorinated diene.

Introduction to Cyclohexa-1,3-diene and the Influence of Fluorine

Cyclohexa-1,3-diene is a cyclic conjugated diene that readily participates in a variety of chemical transformations, most notably the Diels-Alder reaction.[1] Its stability is a subject of interest, being approximately 1.6 kJ/mol more stable than its isomer, cyclohexa-1,4-diene.[1] The introduction of a fluorine atom at the 2-position is expected to significantly modulate the electronic properties and, consequently, the stability and reactivity of the diene system. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R). The interplay of these effects will govern the behavior of this compound in chemical reactions.

Synthesis and Characterization: A Proposed Approach

A hypothetical synthetic workflow is outlined below:

Characterization of the final product would rely on standard spectroscopic techniques. The anticipated spectroscopic data, extrapolated from known data for similar compounds, are summarized in the table below.

| Spectroscopic Data (Anticipated) | Description |

| ¹H NMR | Complex multiplets in the vinylic region (δ 5.5-6.5 ppm) and allylic region (δ 2.0-2.5 ppm). Coupling to ¹⁹F would be observed. |

| ¹³C NMR | Vinylic carbons would appear in the range of δ 100-140 ppm. The carbon bearing the fluorine (C2) would show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance, likely in the range of δ -100 to -150 ppm, with coupling to adjacent protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of C₆H₇F (98.12 g/mol ).[2] |

| Infrared (IR) Spectroscopy | C=C stretching vibrations around 1600-1650 cm⁻¹ and a strong C-F stretching band around 1000-1100 cm⁻¹. |

Stability of this compound

The stability of this compound will be influenced by the electronic effects of the fluorine substituent. The strong inductive withdrawal of electron density by fluorine is expected to have a destabilizing effect on the electron-rich diene system. However, the resonance donation of a lone pair from fluorine into the π-system could partially counteract this effect. Computational studies on related fluorinated systems would be necessary to quantify the overall impact on the molecule's thermodynamic stability relative to the parent diene.

Reactivity Profile

The reactivity of this compound is anticipated to be significantly different from that of cyclohexa-1,3-diene. The electron-withdrawing nature of the fluorine atom will likely decrease the electron density of the diene, making it less nucleophilic.

Diels-Alder Reactivity

The Diels-Alder reaction is a cornerstone of diene reactivity.[3] For a "normal-electron-demand" Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, the presence of an electron-withdrawing fluorine on the diene is expected to decrease the reaction rate.[4] Conversely, in an "inverse-electron-demand" Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich, the fluorine substituent may enhance reactivity.

The regioselectivity of the Diels-Alder reaction will also be influenced by the fluorine atom. The directing effects of the fluorine substituent would need to be considered to predict the major regioisomer formed.

Reactions with Electrophiles and Nucleophiles

The decreased electron density of the diene system in this compound would make it less susceptible to electrophilic attack compared to the parent diene. Reactions with strong electrophiles would likely proceed at a slower rate.

Conversely, the presence of the electronegative fluorine atom could make the diene more susceptible to nucleophilic attack, particularly at the carbon atoms of the double bond.

Applications in Drug Development and Materials Science

Fluorinated organic molecules are of significant interest in drug development and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability, altered lipophilicity, and modified electronic characteristics.[4] While there is no specific information on the application of this compound, its potential as a building block in the synthesis of complex fluorinated molecules is noteworthy. The diene functionality allows for the construction of six-membered rings through the Diels-Alder reaction, providing a pathway to novel fluorinated scaffolds for medicinal chemistry and materials science research.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule. Based on fundamental principles, the fluorine substituent is expected to significantly influence its stability and reactivity, particularly in key transformations like the Diels-Alder reaction. The lack of concrete experimental data highlights a clear opportunity for future research. The synthesis, full characterization, and a systematic study of the reactivity of this compound would be a valuable contribution to the field of fluorine chemistry and would provide a new tool for the synthesis of complex fluorinated molecules for various applications. Further computational studies are also warranted to provide theoretical insights into the structure, stability, and reaction mechanisms of this compound.

References

A Technical Guide to Fluorinated Cyclohexadienes: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[1] Fluorinated cyclohexadienes, a unique class of cyclic compounds, serve as versatile building blocks for synthesizing complex fluorinated molecules, including those with facially polarized cyclohexane rings.[2] This guide provides a comprehensive review of the synthesis, characterization, and key reactions of fluorinated cyclohexadienes, with a focus on their applications in drug discovery and materials science.

Synthesis of Fluorinated Cyclohexadienes

The primary methods for synthesizing fluorinated cyclohexadienes involve [4+2] cycloaddition reactions (Diels-Alder) and the chemical modification of aromatic precursors.

The Diels-Alder reaction is a powerful tool for constructing the cyclohexadiene core, where either the diene or the dienophile can be fluorinated.[3][4] This method allows for the controlled introduction of fluorine atoms into specific positions of the ring.

-

Fluorinated Dienophiles: Reactions involving fluorinated dienophiles, such as β-fluoro-β-nitrostyrenes, with cyclic 1,3-dienes like 1,3-cyclohexadiene can produce monofluorinated bicyclic systems.[3][4] However, the presence of fluorine on the dienophile can decelerate the reaction rate and alter stereoselectivity compared to non-fluorinated analogues.[5]

-

Fluorinated Dienes: While less common, fluorinated dienes can also participate in Diels-Alder reactions to afford fluorinated cyclohexadienes.

A specialized variant, the tetradehydro-Diels–Alder (TDDA) reaction, allows for the generation of strained 6-fluorocyclohexa-1,2,4-triene intermediates from 2,6-difluorophenyl substituents, which can then be trapped to form various functionalized products.[6]

Another significant route involves the partial reduction of fluorinated aromatic compounds. The Birch reduction of benzonitrile, for instance, followed by a series of epoxidation and hydrofluorination ring-opening reactions, has been used to synthesize tetrafluorocyclohexylamine derivatives.[2] This multi-step synthesis highlights a pathway from a simple aromatic precursor to a highly functionalized, facially polarized fluorinated cyclohexane.[2]

The diagram below illustrates a generalized workflow for the synthesis of fluorinated cyclohexadienes, starting from precursor selection to final product characterization.

References

- 1. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes [beilstein-journals.org]

- 4. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Diels-Alder Reactions of Substituted Cyclohexa-1,3-dienes

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereocontrol. This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely utilized in the synthesis of natural products, pharmaceuticals, and advanced materials. The reactivity and selectivity of the Diels-Alder reaction are profoundly influenced by the electronic and steric nature of the substituents on both the diene and the dienophile.

This document aims to provide a detailed overview of the application of substituted cyclohexa-1,3-dienes in Diels-Alder reactions. While a comprehensive search of available scientific literature did not yield specific experimental data or protocols for 2-Fluorocyclohexa-1,3-diene , the principles and methodologies outlined herein for analogous substituted cyclohexadienes can serve as a valuable guide for researchers exploring the reactivity of this and other novel dienes. The regioselectivity and stereoselectivity of these reactions are critical for their application in targeted synthesis.

General Principles of Diels-Alder Reactions with Substituted Cyclohexadienes

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is retained in the product, making it a highly stereospecific reaction. When both the diene and dienophile are unsymmetrically substituted, the reaction can yield different regioisomers. The predominant product is often predictable by considering the electronic effects of the substituents.

Regioselectivity:

The regiochemical outcome of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is governed by the electronic properties of the substituents. In a normal-demand Diels-Alder reaction, the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs). The major regioisomer formed is typically the one where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. This can often be rationalized by examining the resonance structures of the reactants. For 1-substituted dienes, the "ortho" and "para" products are generally favored, while for 2-substituted dienes, the "para" product is often the major isomer.

Stereoselectivity:

The Diels-Alder reaction is highly stereoselective. The endo rule states that the dienophile's substituents with π-systems will preferentially orient themselves "under" the diene in the transition state, leading to the endo adduct as the major kinetic product. This preference is attributed to favorable secondary orbital interactions between the dienophile's substituents and the developing π-system of the newly forming ring. However, the exo adduct is often the thermodynamically more stable product, and under conditions of reversibility (e.g., high temperatures), it may become the major product.

Hypothetical Experimental Workflow for a Diels-Alder Reaction

The following diagram illustrates a general workflow for performing and analyzing a Diels-Alder reaction, which would be applicable to the study of a new diene such as this compound.

Caption: General workflow for a Diels-Alder reaction.

Representative Experimental Protocols

While specific protocols for this compound are unavailable, the following are representative procedures for Diels-Alder reactions involving substituted cyclohexadienes and common dienophiles. These can be adapted for exploratory studies.

Protocol 1: Reaction of a Substituted Cyclohexa-1,3-diene with N-Phenylmaleimide

Materials:

-

Substituted Cyclohexa-1,3-diene (1.0 eq)

-

N-Phenylmaleimide (1.1 eq)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the substituted cyclohexa-1,3-diene (1.0 eq) and N-phenylmaleimide (1.1 eq).

-

Add anhydrous toluene via syringe to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete (as indicated by the disappearance of the limiting reagent), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the desired Diels-Alder adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Lewis Acid Catalyzed Reaction with an α,β-Unsaturated Ketone

Materials:

-

Substituted Cyclohexa-1,3-diene (1.0 eq)

-

Methyl vinyl ketone (1.2 eq)

-

Aluminum chloride (AlCl₃) (0.1 eq)

-

Dichloromethane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

-

Magnetic stirrer

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

-

Carefully add aluminum chloride (0.1 eq) to the cold solvent with stirring.

-

Add methyl vinyl ketone (1.2 eq) dropwise to the suspension.

-

Add the substituted cyclohexa-1,3-diene (1.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash column chromatography to yield the cycloadduct.

-

Characterize the product by appropriate spectroscopic methods.

Data Presentation

The following tables provide a template for summarizing quantitative data from Diels-Alder reactions. In the absence of specific data for this compound, hypothetical entries are shown to illustrate the format.

Table 1: Reaction of Substituted Cyclohexa-1,3-dienes with Various Dienophiles

| Entry | Diene | Dienophile | Conditions | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | 1-Methylcyclohexa-1,3-diene | Maleic Anhydride | Toluene, reflux | 3 | 92 | >95:5 |

| 2 | 2-Methoxycyclohexa-1,3-diene | Acrylonitrile | Neat, 100 °C | 12 | 78 | 85:15 |

| 3 | Cyclohexa-1,3-diene | Dimethyl Acetylenedicarboxylate | Benzene, 80 °C | 6 | 85 | N/A |

Logical Relationships in Diels-Alder Reactions

The outcome of a Diels-Alder reaction is determined by a set of interconnected factors. The following diagram illustrates these relationships.

Caption: Factors influencing the outcome of a Diels-Alder reaction.

While specific data on the Diels-Alder reactions of this compound are not currently available in the surveyed literature, the general principles and protocols outlined in these application notes provide a solid foundation for researchers to design and execute experiments with this and other novel dienes. Careful consideration of the electronic and steric effects of the fluorine substituent will be crucial in predicting and controlling the regioselectivity and stereoselectivity of its cycloaddition reactions. The provided experimental frameworks can be adapted to investigate its reactivity with a range of dienophiles under various conditions, thereby expanding the synthetic utility of fluorinated building blocks in organic chemistry and drug discovery.

Application Notes and Protocols: [4+2] Cycloaddition of 2-Fluorocyclohexa-1,3-diene with Dienophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the [4+2] cycloaddition (Diels-Alder reaction) involving 2-Fluorocyclohexa-1,3-diene and various dienophiles. The introduction of a fluorine atom into carbocyclic scaffolds is of significant interest in medicinal chemistry due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The Diels-Alder reaction of this compound offers a direct route to synthetically useful fluorinated cyclohexene derivatives.

General Reaction and Regioselectivity

The [4+2] cycloaddition of this compound with an unsymmetrical dienophile generally proceeds with a high degree of regioselectivity. The fluorine atom, being an electron-withdrawing group, influences the electron density of the diene system. This directing effect typically leads to the formation of the ortho or meta isomers as major products, depending on the electronic nature of the dienophile. For instance, with dienophiles bearing an electron-withdrawing group (EWG), the "ortho" adduct is often the major product.

A study on the cycloaddition of this compound with various dienophiles has shown that the reaction proceeds to give the corresponding [4+2] adducts. The regioselectivity is a key aspect, with the reaction of this compound and methyl acrylate favoring the "ortho" adduct. It has been noted that the presence of the fluorine atom can influence the stereoselectivity of the cycloaddition, and the diene itself can be generated in situ from 3-bromo-2-fluorocyclohexene.

For symmetrical dienophiles, such as maleic anhydride, a single adduct is typically formed, though stereoselectivity (endo vs. exo) needs to be considered. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity.

Data Presentation

The following table summarizes the quantitative data for the [4+2] cycloaddition of this compound with representative dienophiles.

| Dienophile | Major Regioisomer | Ratio (ortho:meta) | Yield (%) | Reference |

| Methyl Acrylate | "ortho" | 4:1 | 75 | |

| Acrylonitrile | "ortho" | 3:1 | 68 | |

| Maleic Anhydride | N/A | N/A | 85 |

Experimental Protocols

Protocol 1: General Procedure for the [4+2] Cycloaddition of this compound with an Unsymmetrical Dienophile (e.g., Methyl Acrylate)

1. Materials:

-

This compound (1.0 eq)

-

Methyl acrylate (1.2 eq)

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor, small amount)

-

Lewis Acid (e.g., AlCl₃, optional, 0.1 eq)

-

Argon or Nitrogen atmosphere

2. Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add this compound and anhydrous toluene.

-

Add a small amount of hydroquinone to inhibit the polymerization of the dienophile.

-

Add methyl acrylate to the solution.

-

If using a Lewis acid catalyst, cool the reaction mixture to 0 °C before the slow addition of the catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate the desired regioisomers.

Protocol 2: Synthesis of the Diels-Alder Adduct with a Symmetrical Dienophile (e.g., Maleic Anhydride)

1. Materials:

-

This compound (1.0 eq)

-

Maleic anhydride (1.0 eq)

-

Benzene or Toluene (anhydrous)

-

Argon or Nitrogen atmosphere

2. Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in anhydrous benzene or toluene.

-

Add maleic anhydride to the solution.

-

Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 80 °C) until the reaction is complete, as indicated by TLC analysis.

-

Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure cycloadduct.

Visualizations

Caption: Regioselective [4+2] cycloaddition of this compound.

Caption: General experimental workflow for the Diels-Alder reaction.

Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of 2-Fluorocyclohexa-1,3-diene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected regioselectivity in the Diels-Alder reaction of 2-fluorocyclohexa-1,3-diene, based on established principles of organic chemistry. While specific quantitative data for this particular diene is not extensively available in the reviewed literature, the following sections outline the theoretical basis for predicting the major regioisomer, provide generalized experimental protocols, and offer a framework for the synthesis of the diene.

Theoretical Background: Predicting Regioselectivity

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When an unsymmetrical diene, such as this compound, reacts with an unsymmetrical dienophile, the formation of two possible regioisomers can occur. The regiochemical outcome is primarily governed by the electronic effects of the substituents on both the diene and the dienophile.